2',3'-Di-O-acetyladenosine
Description
Significance of Nucleoside Derivatives in Biochemical Studies
Nucleoside derivatives are a cornerstone of modern biochemical and medicinal research. researchgate.netiprjb.org These molecules are synthetic analogues of natural nucleosides, which are the fundamental building blocks of nucleic acids, DNA and RNA. researchgate.netmadridge.org The biological importance of nucleosides extends beyond their role in genetic information; they are also critical components of energy transfer molecules like ATP, cellular signaling molecules such as cAMP, and coenzymes. mhmedical.com
The structural and functional versatility of nucleoside derivatives makes them indispensable tools in a wide range of biochemical and therapeutic contexts. researchgate.net By modifying the sugar or base of a natural nucleoside, scientists can create derivatives with altered biological activities. These modifications can lead to several outcomes:
Therapeutic Agents: Many nucleoside derivatives are potent antiviral and anticancer drugs. iprjb.orgnih.gov They can mimic natural nucleosides and be incorporated into the DNA or RNA of viruses or cancer cells, leading to the termination of replication and the inhibition of proliferation. nih.gov
Research Tools: Synthetic nucleosides are vital for studying cellular metabolism, enzyme mechanisms, and signal transduction pathways. mhmedical.comsmolecule.com They can act as specific inhibitors or probes to elucidate complex biological processes.
Biochemical Intermediates: In biosynthesis, nucleoside derivatives linked to sugars or lipids are key intermediates in the creation of larger biomolecules like glycogen (B147801) and complex lipids. mhmedical.com
The development of synthetic methodologies, such as fusion reactions and the Hilbert-Johnson method, has allowed for the tailored creation of these derivatives for specific applications. iprjb.org Ongoing research continues to expand their use in diagnostics, molecular biology, and nanotechnology. iprjb.org
Historical Context of Acetylated Adenosines in Research
The use of acetylation as a chemical modification has a long history in biology, dating back to the early 20th century when it was first identified as a crucial cellular process. creative-proteomics.com Acetylation, the addition of an acetyl group (CH3CO), is a common post-translational modification that can alter a protein's structure, function, and stability. creative-proteomics.com This concept of utilizing acetylation to modify biological molecules extended into the realm of synthetic chemistry, particularly in the study of nucleosides.
In nucleoside chemistry, acetylation has been historically employed as a strategy to protect the hydroxyl groups on the ribose sugar. This protection allows for regioselective chemical reactions to be performed on other parts of the molecule, such as the nucleobase. For example, the fully acetylated derivative, 2',3',5'-tri-O-acetyladenosine, has been used as a precursor in the synthesis of more complex adenosine-containing drugs and other nucleoside analogues. smolecule.comoup.com The synthesis of these acetylated compounds typically involves reacting adenosine (B11128) with an acetylating agent like acetic anhydride (B1165640) in the presence of a base. smolecule.com
The study of acetylated adenosines is also linked to research on post-translational modifications, where relationships between processes like acetylation and poly(adenosine diphosphate (B83284) ribosylation) have been investigated in the context of histone modifications and gene regulation since the 1980s. acs.org The development of partially acetylated derivatives like 2',3'-Di-O-acetyladenosine provided researchers with more specialized tools for finer chemical manipulations and for studying specific biological interactions where the 5'-hydroxyl group needed to remain free.
Scope and Research Trajectory of this compound
The research applications of this compound are specific and targeted, primarily leveraging its unique chemical structure. Unlike its tri-acetylated counterpart, the free hydroxyl group at the 5' position allows for different chemical reactivity and biological interactions.
One of the key research findings is its role as a potent inhibitor of protein synthesis. guidechem.com This property makes it an important tool for studying the mechanisms of translation and the function of ribosomes, the cellular machinery responsible for building proteins. guidechem.com By inhibiting this fundamental process, researchers can investigate the downstream effects on various cellular pathways.
Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used as a coupling partner in the generation of boron-containing ADP analogues. scispace.com This type of synthetic chemistry highlights its utility as a building block for creating novel chemical probes and potential therapeutic agents.
The research trajectory for this compound points towards its continued use as a specialized tool in biochemical and medicinal chemistry. Its utility in studying protein synthesis and as a precursor for synthetic chemistry ensures its relevance in fundamental research. Future studies may further explore its interactions with specific enzymes or its potential as a scaffold for the development of new classes of inhibitors or modulators of biological pathways.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29886-19-9 | guidechem.combiosynth.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C14H17N5O6 | guidechem.combiosynth.comchemicalbook.comchemicalbook.comnih.gov |
| Molecular Weight | 351.31 g/mol | biosynth.comchemicalbook.comchemicalbook.comnih.gov |
| Appearance | White solid | guidechem.com |
| Synonyms | Adenosine 2',3'-diacetate | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFHKYWNKYTTQ-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952338 | |
| Record name | 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-19-9 | |
| Record name | Adenosine, 2′,3′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Diacetyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029886199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-diacetyladenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 2 ,3 Di O Acetyladenosine
Strategies for Regioselective Acetylation and Deacetylation of Adenosine (B11128)
The preparation of 2',3'-Di-O-acetyladenosine is typically achieved not by direct regioselective acetylation of adenosine, but through a more controlled two-step process: peracetylation followed by regioselective deacetylation. This approach circumvents the difficulty of selectively acetylating the secondary 2'- and 3'-hydroxyl groups in the presence of the more reactive primary 5'-hydroxyl group.
Chemical Routes for Acetylation
The initial step in synthesizing this compound often involves the complete or near-complete acetylation of the parent adenosine nucleoside. This is typically accomplished using an excess of an acetylating agent in a suitable solvent. A common method involves treating adenosine with acetic anhydride (B1165640) in pyridine (B92270) at elevated temperatures. researchgate.net This reaction leads to the formation of a mixture of acetylated products, primarily N6-acetyl-2',3',5'-tri-O-acetyladenosine and 2',3',5'-tri-O-acetyladenosine. researchgate.netresearchgate.net
The exocyclic amino group (N6) of the adenine (B156593) base is also susceptible to acetylation, leading to pentaacetylated adenosine. Selective N-deacetylation can be achieved by treating the peracetylated product with methanol (B129727) in the presence of imidazole (B134444) to yield N6-acetyl-2',3',5'-tri-O-acetyladenosine. researchgate.net For the synthesis of the direct precursor to this compound, the O-acetyl groups are the primary focus. Treatment of adenosine with acetic anhydride can yield 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine, which serves as the substrate for subsequent selective deacetylation. researchgate.net
Enzymatic Approaches for Regioselective Deacetylation
Enzymes offer a powerful tool for achieving regioselectivity in nucleoside chemistry under mild conditions. By capitalizing on the inherent specificity of enzymes, a single acetyl group can be selectively removed from a peracetylated nucleoside, a transformation that is challenging to achieve with conventional chemical methods. nih.gov The selective hydrolysis of the 5'-O-acetyl group from 2',3',5'-tri-O-acetyladenosine or its N6-acetylated counterpart is the most common route to obtain this compound. researchgate.net
Butyrylcholinesterase (BChE) has demonstrated remarkable efficiency and selectivity in the deacetylation of acetylated adenosine derivatives. This enzyme selectively catalyzes the hydrolysis of the ester bond at the primary 5'-position of the ribose sugar, leaving the acetyl groups at the 2'- and 3'-positions intact. researchgate.net
Research has shown that BChE can effectively convert 6-acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine to 6-acetylamino-9-[(2,3-di-O-acetyl)-β-D-ribofuranosyl]purine with high yield. Similarly, the enzyme catalyzes the selective hydrolysis of the 5'-O-acetyl group in 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine to produce 6-amino-9-[(2,3-di-O-acetyl-β-D-ribofuranosyl]purine (this compound). researchgate.net The reaction is typically carried out in a phosphate (B84403) buffer, highlighting the enzyme's utility in aqueous systems. researchgate.net
| Substrate | Enzyme | Product | Yield | Reaction Time |
|---|---|---|---|---|
| 6-acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Butyrylcholinesterase (BChE) | 6-acetylamino-9-[(2,3-di-O-acetyl)-β-D-ribofuranosyl]purine | 89% | Not Specified |
| 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Butyrylcholinesterase (BChE) | 6-amino-9-[(2,3-di-O-acetyl-β-D-ribofuranosyl]purine | 39% | 4.5 h |
Lipases are another class of enzymes frequently employed for regioselective transformations of nucleosides. However, their success in the selective deacetylation of acetylated adenosine has been mixed. For instance, hydrolysis of 6-acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine using porcine pancreas lipase (B570770) (PPL) resulted in an unselective hydrolysis, yielding a mixture of partially acetylated products. researchgate.net
Similarly, reactions with 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine catalyzed by PPL were also unselective. researchgate.net While some lipases, such as that from Candida antarctica (CAL), have been reported to produce 2',3'-di-O-acetylribonucleosides from their corresponding tri-O-acetylated precursors, the reactions were noted to be slow. researchgate.net This suggests that while lipases can be effective, careful selection of the specific lipase and optimization of reaction conditions are crucial for achieving the desired regioselectivity. researchgate.netresearchgate.net
| Substrate | Enzyme | Result |
|---|---|---|
| 6-acetylamino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Porcine Pancreas Lipase (PPL) | Unselective hydrolysis; mixture of products |
| 6-amino-9-[(2,3,5-tri-O-acetyl)-β-D-ribofuranosyl]purine | Porcine Pancreas Lipase (PPL) | Unselective deacetylation |
| 2',3',5'-tri-O-acetylribonucleosides | Lipase from Candida antarctica (CAL) | Formation of 2',3'-di-O-acetylribonucleosides in slow reactions (16-24 h) |
Utilization of this compound as a Synthetic Intermediate
With its 2' and 3'-hydroxyl groups protected by acetyl groups, this compound presents a free and reactive 5'-hydroxyl group. This structural feature makes it an important building block in the synthesis of various nucleoside derivatives and oligonucleotides. researchgate.net The selective reactivity of the 5'-OH allows for the introduction of a wide range of functionalities at this position.
Coupling Reactions in Nucleoside Synthesis
The free 5'-hydroxyl group of this compound is a nucleophilic site that can readily participate in coupling reactions. This is particularly useful in the synthesis of disaccharide nucleosides and other complex analogues. For example, the 5'-hydroxyl group can act as a glycosyl acceptor in O-glycosylation reactions. mdpi.com In such reactions, a protected sugar donor (a thioglycoside, for example) is activated by a promoter system and couples with the 5'-OH of the partially protected adenosine to form a disaccharide linkage. mdpi.com
Furthermore, this compound serves as a key starting material for the synthesis of biologically significant molecules like cordycepin (B1669437) analogues. researchgate.net The 5'-position can be modified through various coupling strategies, including phosphorylation to generate nucleotide analogues or etherification to introduce different functional groups. These transformations are fundamental in creating probes for studying biological processes and for the development of potential therapeutic agents. The acetyl protecting groups can be easily removed under basic conditions, such as with methanolic ammonia, after the desired modification at the 5'-position has been accomplished. researchgate.net
Phosphinylating Reagents in Analogue Generation
The 5'-hydroxyl group of this compound is a key target for modification through the use of phosphinylating reagents to generate adenosine analogues. One notable application involves the synthesis of adenosine 5'-phosphonate analogues. In these reactions, a suitably protected sugar derivative containing a methylenediphosphonate group is condensed with this compound. A crucial component of this synthesis is the coupling agent, which facilitates the formation of the phosphonate (B1237965) ester linkage. An example of such a coupling agent is 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). This reagent activates the phosphonate for nucleophilic attack by the 5'-hydroxyl of the adenosine derivative. The subsequent removal of the acetyl and other protecting groups yields the final adenosine 5'-[(α-D-glycopyranosylhydroxyphosphinyl)methyl]phosphonate analogue. nih.govnactem.ac.uk
Application in Boron-Containing ADP Analogues Synthesis
The modification of adenosine derivatives with boron clusters represents a significant area of research for developing new therapeutic agents. nih.gov Boron clusters, such as carboranes, can be introduced at various positions of the adenosine molecule, including the C2' position of the ribose sugar, to create novel analogues. nih.govresearchgate.net These modifications can lead to compounds with unique biological activities, including the inhibition of human blood platelet function. nih.gov While direct synthesis from this compound is a potential route, studies have often focused on modifying adenosine or 2'-deoxyadenosine (B1664071) with boron cluster pharmacophores. nih.govresearchgate.net The synthesis of boron-containing adenosine derivatives can also involve creating a formacetal linkage. nih.gov For instance, adenosine analogues with a 1,12-dicarba-closo-dodecaborane cluster have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov These synthetic strategies highlight the potential for creating a diverse range of boron-containing adenosine analogues with tailored biological profiles.
Table 1: Boron-Containing Adenosine Analogues and their Properties
| Compound Type | Modification Position | Biological Activity/Target | Reference |
|---|---|---|---|
| Adenosine derivative with para-carborane | C2' | Inhibition of platelet aggregation, protein secretion, and P-selectin expression | nih.gov |
Condensation with Methylenediphosphonate Sugars
A key synthetic application of this compound is its condensation with methylenediphosphonate sugars to produce stable analogues of nucleoside diphosphate (B83284) sugars. nih.gov This process is instrumental in creating potential inhibitors of glycosyltransferases. The synthesis involves coupling this compound with a protected α-D-glycopyranosyl methylenediphosphonate. nih.gov For example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methylenediphosphonate can be condensed with this compound. nih.govnactem.ac.uk This reaction is typically facilitated by a coupling agent like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). nih.govnactem.ac.uk Following the condensation, the protecting groups are removed to yield the target compound, such as adenosine 5'-[(α-D-glucopyranosylhydroxyphosphinyl)methyl]phosphonate. nih.govnactem.ac.uk This synthetic strategy has also been employed to prepare similar uridine (B1682114) and guanosine (B1672433) analogues. nih.gov
Table 2: Synthesis of Nucleoside Methylenediphosphonate Sugar Analogues
| Starting Nucleoside Derivative | Methylenediphosphonate Sugar | Coupling Agent | Final Product |
|---|---|---|---|
| This compound | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methylenediphosphonate | 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Adenosine 5'-[(α-D-glucopyranosylhydroxyphosphinyl)methyl]phosphonate |
| Uridine derivative | α-D-galactopyranosyl 1-(methylenediphosphonate) | Not specified in provided context | Uridine 5'-[(α-D-galactopyranosylhydroxyphosphinyl)methyl]phosphonate |
Preparation of Modified Nucleosides and Oligonucleotides
Synthesis of Fluorinated Adenosine Analogs
The introduction of fluorine atoms into nucleosides can significantly alter their biological properties, often leading to enhanced metabolic stability and potent antiviral or anticancer activity. The synthesis of fluorinated adenosine analogs can be achieved through various methods, including direct fluorination of a nucleoside or a convergent approach involving the coupling of a fluorinated sugar with a nucleobase. mdpi.com While many syntheses start from more extensively protected nucleosides like 2',3',5'-tri-O-acetyladenosine, the principles are applicable to derivatives like this compound. For instance, 2',3',5'-tri-O-acetyl-8-fluoroadenosine has been synthesized from the corresponding 8-bromo compound using a crown ether to facilitate the fluorination reaction. scilit.com Another common strategy involves the use of fluorinating agents like (diethylamino)sulfur trifluoride (DAST) to introduce fluorine at specific positions on the sugar ring. mdpi.com The choice of synthetic route often depends on the desired position of the fluorine atom.
Regioselective N6-Alkylation of Adenosine Derivatives
Regioselective alkylation of the N6-position of adenosine is a critical step in the synthesis of many biologically active compounds, including cytokinins. nih.govresearchgate.net While direct alkylation of adenosine can lead to a mixture of products, the use of protected adenosine derivatives allows for more controlled reactions. Although many procedures utilize N6-acetyl-2',3',5'-tri-O-acetyladenosine for selective N6-alkylation, the underlying principles can be extended to this compound derivatives. nih.govresearchgate.netresearchgate.net The N6-acetyl group directs alkylation to the desired nitrogen. The reaction of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides under basic conditions or with alcohols under Mitsunobu conditions, followed by deprotection, yields N6-substituted adenosines. nih.gov An alternative approach involves the 1-N-alkylation of protected adenosine derivatives, followed by a Dimroth rearrangement to yield the N6-substituted product. nih.govsigmaaldrich.com Direct 1-N-alkylation of 2',3',5'-tri-O-acetyladenosine with alkyl halides in the presence of barium carbonate and potassium iodide has been shown to give quantitative yields of the 1-N-substituted derivative. nih.govsigmaaldrich.com
Table 3: Methods for N6-Alkylation of Adenosine Derivatives
| Starting Material | Reagents | Method | Product | Reference |
|---|---|---|---|---|
| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alkyl halides, Base | Direct N6-Alkylation | N6-alkylated adenosine | nih.govresearchgate.netresearchgate.net |
| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Alcohols, DEAD, PPh3 | Mitsunobu Reaction | N6-alkylated adenosine | researchgate.netresearchgate.net |
Incorporation into Partially O-Acetylated RNA Oligonucleotides
This compound is a precursor to phosphoramidite (B1245037) building blocks used in the solid-phase synthesis of partially O-acetylated RNA oligonucleotides. acs.org An orthogonal protecting group strategy is employed, which allows for the selective deprotection of different groups under specific conditions. This involves using base-labile protecting groups for the nucleobases and a photocleavable linker to the solid support. acs.org This approach enables the on-column removal of the nucleobase and phosphate protecting groups without affecting the acetyl groups on the sugar. The acetylated oligonucleotide is then cleaved from the support using UV light. acs.org The presence of 2'-O-acetyl groups in RNA duplexes has been shown to decrease the melting temperature (Tm), with a reduction of approximately 3.1 °C per 2'-O-acetyl group. acs.org This methodology allows for the precise placement of acetyl groups within an RNA sequence to study their effects on structure and function.
Biological Activities and Mechanistic Investigations of 2 ,3 Di O Acetyladenosine and Its Derivatives
Modulation of Cellular Processes and Enzyme Systems
Inhibition of Protein Synthesis and Ribosome Function
The intricate process of protein synthesis, orchestrated by ribosomes, is a fundamental aspect of cellular function. Ribosomes, as cellular machines, translate the genetic code carried by messenger RNA (mRNA) into polypeptide chains. This process involves the binding of aminoacyl-tRNAs to the ribosome, peptide bond formation, and the translocation of the ribosome along the mRNA molecule. Due to the critical nature of protein synthesis, it is a key target for various therapeutic agents.
While direct studies on the effect of 2',3'-Di-O-acetyladenosine on protein synthesis and ribosome function are not extensively detailed in the available literature, research on related adenosine (B11128) derivatives provides insights into potential mechanisms of action. For instance, certain deazaadenosine analogues have been shown to inhibit the synthesis of macromolecules, including proteins. These compounds can interfere with the intricate machinery of the cell responsible for DNA, RNA, and protein biosynthesis. The structural similarity of this compound to adenosine suggests that it might act as a competitive inhibitor for enzymes involved in nucleic acid and protein synthesis, although the precise mechanisms and ribosomal interactions remain an area for further investigation.
Interaction with Adenosine Deaminase (ADA)
Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. By regulating the levels of adenosine, ADA plays a significant role in various physiological processes, including immune responses. Consequently, inhibitors of ADA are of considerable interest in therapeutic research.
Influence on Glycosyltransferase Activity
Glycosyltransferases are a diverse family of enzymes that catalyze the transfer of sugar moieties from an activated donor sugar, such as a nucleotide sugar, to an acceptor molecule. This process, known as glycosylation, is a fundamental post-translational modification that plays a critical role in a wide array of biological processes, including cell signaling, recognition, and adhesion.
The influence of this compound on glycosyltransferase activity is an area that warrants further exploration. The structure of this compound, with its acetylated ribose, could potentially modulate the activity of glycosyltransferases. These enzymes often have specific recognition sites for both the sugar donor and the acceptor molecule. The presence of acetyl groups might sterically hinder or otherwise alter the binding of the adenosine-containing molecule to the enzyme's active site. However, specific studies detailing the direct effects of this compound on glycosyltransferase activity are limited.
Enzymatic Transformations by Nucleoside Phosphorylase and Alkaline Phosphatase
Nucleoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of nucleosides to their corresponding nucleobase and ribose-1-phosphate. Alkaline phosphatases, on the other hand, are hydrolase enzymes responsible for removing phosphate (B84403) groups from various types of molecules, including nucleotides.
The enzymatic transformation of acetylated adenosine derivatives has been demonstrated, providing a model for the potential metabolic fate of this compound. For instance, a closely related compound, N6-acetyl-2',3',5'-tri-O-acetyladenosine, has been shown to be a substrate for a two-enzyme system involving nucleoside phosphorylase and alkaline phosphatase. researchgate.net In this cascade, the acetylated nucleoside derivative is first processed by nucleoside phosphorylase, followed by the action of alkaline phosphatase to yield the final product. researchgate.net This suggests that this compound could also be a substrate for similar enzymatic transformations in biological systems, where the acetyl groups are removed to release the core adenosine nucleoside.
Biological Applications in Therapeutic Research
Potential in Antiviral and Anticancer Research
The structural similarity of this compound to the natural nucleoside adenosine makes it and its derivatives interesting candidates for therapeutic research, particularly in the fields of antiviral and anticancer drug development. Many nucleoside analogues exert their biological effects by interfering with the synthesis of nucleic acids or by modulating key cellular signaling pathways.
In the context of antiviral research, adenosine analogues have been investigated for their ability to inhibit viral replication. nih.govembopress.org These compounds can be incorporated into the growing viral RNA or DNA chains, leading to chain termination, or they can inhibit viral polymerases. While specific antiviral data for this compound is not extensively documented, the broad-spectrum antiviral activity of other adenosine derivatives suggests that this class of compounds holds promise. nih.gov
Role as a Precursor in Prodrug Design and Development
The strategic chemical modification of biologically active molecules to create prodrugs is a cornerstone of modern medicinal chemistry. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug. In this context, this compound serves as an important precursor, representing a class of modified nucleosides designed to enhance the therapeutic potential of adenosine analogs. The acetylation at the 2' and 3' positions of the ribose sugar is a deliberate modification aimed at altering the molecule's properties to improve its delivery and efficacy.
Principles of Prodrug Design for Enhanced Pharmacokinetics
The primary goal of prodrug design is to optimize a drug's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov The chemical structure of this compound exemplifies several key principles aimed at achieving this optimization.
One of the fundamental challenges in drug development is overcoming poor membrane permeability, which often limits the oral bioavailability of hydrophilic drugs like adenosine. ump.edu.pl By masking the two hydroxyl groups on the ribose moiety with acetyl esters, the lipophilicity of the adenosine molecule is increased. This enhanced lipophilicity can facilitate passive diffusion across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract, thereby improving absorption into the bloodstream. ump.edu.pl
Furthermore, the ester linkages in this compound are designed to be susceptible to cleavage by endogenous esterase enzymes present in the blood, liver, and other tissues. This enzymatic hydrolysis is a critical step, as it regenerates the active adenosine analog at the desired site of action. The rate of this conversion can be modulated by altering the nature of the ester group, allowing for control over the release kinetics of the parent drug. nih.gov
The ideal prodrug should remain stable in the gastrointestinal tract and during its transit to the target site but be efficiently cleaved to release the active drug once it reaches its destination. nih.gov This balance between stability and controlled release is a crucial consideration in the design of prodrugs like this compound.
Table 1: Key Pharmacokinetic Challenges and Prodrug Solutions
| Pharmacokinetic Challenge | Prodrug Design Principle Illustrated by this compound |
| Poor Absorption (Low Bioavailability) | Increased lipophilicity through esterification of polar hydroxyl groups enhances membrane permeability. |
| Rapid Metabolism | Masking of hydroxyl groups can protect the parent molecule from premature metabolic degradation. |
| Poor Distribution to Target Tissues | Modified lipophilicity can alter the distribution profile, potentially improving access to specific tissues. |
| Lack of Site Specificity | Designed for enzymatic cleavage, which can be targeted to tissues with high esterase activity. |
Strategies for Targeted Drug Delivery
Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. Prodrugs are a key tool in achieving this goal. While specific applications of this compound in these advanced strategies are still under investigation, its structure is amenable to incorporation into such targeted systems.
Site-specific bioactivation relies on the differential expression of enzymes in various tissues. nih.gov A prodrug can be designed to be activated by an enzyme that is predominantly located in the target tissue. For instance, if a particular type of tumor overexpresses certain esterases, an ester-based prodrug like this compound could be selectively hydrolyzed to release the active adenosine analog within the tumor microenvironment. nih.gov This would concentrate the cytotoxic or modulatory effects of the adenosine analog on the cancerous cells while minimizing exposure to healthy tissues. nih.govnih.gov
Another sophisticated approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody targeted to a tumor-specific antigen is first administered, followed by the prodrug. nih.gov The antibody carries an enzyme that will specifically activate the prodrug at the tumor site.
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. wikipedia.org This unique feature of the tumor microenvironment can be exploited for targeted drug delivery through the use of hypoxia-activated prodrugs (HAPs). nih.gov HAPs are inactive compounds that are selectively reduced and activated by reductase enzymes under hypoxic conditions. nih.govresearchgate.net
An adenosine analog could be chemically linked to a "hypoxia-sensitive trigger," such as a 2-nitroimidazole (B3424786) group. In well-oxygenated, healthy tissues, this trigger group remains intact, and the prodrug is inactive. However, in the hypoxic environment of a tumor, the nitro group is reduced, leading to the cleavage of the linker and the release of the active adenosine analog. nih.gov This strategy would allow for the targeted delivery of the therapeutic agent to the otherwise difficult-to-treat hypoxic core of a tumor. wikipedia.org
Improving Bioavailability and Reducing Toxicity through Prodrug Approaches
The conversion of a parent drug into a prodrug is a well-established strategy to enhance its oral bioavailability. nih.gov For polar molecules like adenosine and its analogs, which are typically poorly absorbed from the gut, esterification to a more lipophilic form like this compound can significantly improve their ability to cross the intestinal wall. ump.edu.pl Once absorbed into the bloodstream, the acetyl groups are removed by esterases to release the active drug. nih.gov
A critical advantage of the prodrug approach is the potential to reduce systemic toxicity. By keeping the drug in an inactive state until it reaches the target tissue, unintended interactions with other cells and tissues can be minimized. nih.gov For example, adenosine agonists can have potent effects on the cardiovascular system. nih.gov By administering an adenosine agonist in a prodrug form, its systemic effects could be dampened until the active molecule is released at a specific target, such as the brain or a tumor. Research on 5'-ester derivatives of potent A1-adenosine receptor agonists has shown that in their prodrug form, they display a highly diminished affinity for the receptors, only becoming fully active after in vivo cleavage. nih.govnih.gov
Table 2: Research Findings on Adenosine Analog Prodrugs
| Parent Compound/Prodrug Strategy | Key Finding | Implication for Bioavailability and Toxicity |
| GS-441524 (Adenosine Analog) | Suffers from poor oral bioavailability. | The parent drug is not suitable for oral administration. |
| ATV006 (5'-isobutyryl ester prodrug of GS-441524) | Demonstrated improved oral pharmacokinetic profiles and potent antiviral activity. nih.gov | Esterification significantly enhances oral bioavailability, making the drug clinically viable as an oral agent. nih.gov |
| N⁶-cyclopentyladenosine (CPA) (A₁-agonist) | Potent but can cause systemic effects. | Direct administration may lead to off-target effects. |
| 5'-ester derivatives of CPA | Showed highly diminished affinity for A₁-adenosine receptors in their prodrug form. nih.govnih.gov | The prodrug approach can mask the activity of the parent drug, potentially reducing systemic toxicity until activation. nih.gov |
Adenosine Receptor Signaling and Neuromodulation
Adenosine is a ubiquitous endogenous purine nucleoside that plays a crucial role as a neuromodulator in the central nervous system (CNS). nih.gov It exerts its effects by binding to four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. frontiersin.org The A₁ and A₂ₐ receptors are particularly abundant in the brain and are the primary mediators of adenosine's neuromodulatory actions.
The A₁ receptors are typically inhibitory. When activated, they decrease neuronal excitability and inhibit the release of various excitatory neurotransmitters, such as glutamate (B1630785) and acetylcholine. frontiersin.org This inhibitory action underlies the sedative, anticonvulsant, and neuroprotective properties of adenosine and its agonists. nih.gov
In contrast, the A₂ₐ receptors are generally facilitatory and are highly expressed in dopamine-rich regions of the brain, such as the striatum. They often form heterodimers with dopamine (B1211576) D₂ receptors, and their activation can modulate dopaminergic signaling. frontiersin.org A₂ₐ receptor antagonists are being investigated for the treatment of conditions like Parkinson's disease. nih.gov
Adenosine levels in the brain increase in response to metabolic stress, such as ischemia or hypoxia, where it acts as a protective signal to reduce neuronal activity and match energy supply with demand. nih.gov The development of prodrugs of adenosine receptor agonists, which can cross the blood-brain barrier more effectively than their parent compounds, is a key strategy for harnessing the therapeutic potential of adenosine signaling in the CNS for conditions like epilepsy, pain, and ischemic brain injury. nih.govnih.gov
Interaction with Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are G protein-coupled receptors that play crucial roles in a multitude of physiological processes. wikipedia.org The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (camp) levels, while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP production. nih.gov The interaction of ligands with these receptors can initiate a cascade of intracellular events.
Derivatives of this compound have been investigated for their affinity and activity at these receptor subtypes. For instance, certain N6-substituted adenosine analogues have demonstrated considerable affinity for the A3 adenosine receptor. nih.gov The binding affinity of various agonists and antagonists can differ significantly across species, highlighting the importance of studying these interactions in human receptor subtypes. nih.gov For example, the adenosine derivative 4-aminobenzyl-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent agonist for the A3 receptor. nih.gov In studies using human embryonic kidney (HEK) 293 cells transfected with the human A3 adenosine receptor, HE-NECA and NECA were found to be highly potent agonists with Ki values in the low nanomolar range. nih.gov
The complexity of adenosine receptor pharmacology is further deepened by the formation of heteromers, where different receptor subtypes can interact with each other. For example, A2A and A3 receptors can form heteromers, which can lead to altered signaling properties. semanticscholar.orgdntb.gov.ua This interaction can result in a decrease in the signaling originating from A3 receptors, a blockade that can be overridden by A2A receptor antagonists. semanticscholar.org Such interactions underscore the intricate mechanisms governing adenosine receptor function.
| Ligand | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
|---|---|---|---|---|
| HE-NECA | Data not available | Data not available | Data not available | Low nanomolar range nih.gov |
| NECA | Data not available | Data not available | Data not available | Low nanomolar range nih.gov |
| AB-MECA | Data not available | Data not available | Data not available | Potent agonist nih.gov |
| ZM 241385 (Antagonist) | Data not available | Micromolar range nih.gov | Data not available | Micromolar range nih.gov |
| SCH 58261 (Antagonist) | Data not available | Micromolar range nih.gov | Data not available | Micromolar range nih.gov |
Presynaptic and Postsynaptic Neuromodulatory Effects
Adenosine plays a significant role in modulating synaptic transmission and neuronal excitability through both presynaptic and postsynaptic mechanisms. nih.gov A1 adenosine receptors are known to primarily exert inhibitory effects on neural activity, largely through a presynaptic action that reduces neurotransmitter release. nih.govnih.gov Conversely, A2A receptors often facilitate transmitter release and postsynaptic depolarization. nih.gov
The neuromodulatory effects of adenosine are crucial in various brain regions. For instance, extracellular adenosine can modulate neuronal excitability and the release of several neurotransmitters. mdpi.comencyclopedia.pub In the striatum, dopamine controls the activity of interneurons through both presynaptic and postsynaptic actions involving distinct receptor subtypes. nih.gov Specifically, adenosine A1-A2A receptor heteromers are involved in the presynaptic control of glutamatergic neurotransmission. mdpi.com
Studies have shown that adenosine can decrease excitatory postsynaptic currents (EPSCs) and increase paired-pulse facilitation at thalamocortical synapses, indicating a presynaptic site of action. nih.gov This modulation of synaptic release is a key mechanism by which adenosine regulates the diversity of short-term plasticity in neuronal circuits. nih.gov
Allosteric Modulation of Adenosine Receptors
Allosteric modulators offer a promising therapeutic approach by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov These modulators can enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the orthosteric ligand. diva-portal.org This mechanism can provide greater subtype selectivity and a more refined modulation of receptor activity, potentially avoiding the side effects associated with orthosteric agonists and antagonists. frontiersin.org
The A1 adenosine receptor was the first G protein-coupled receptor for which allosteric modulators were identified. frontiersin.org Compounds such as 2-amino-3-benzoylthiophenes, including the well-characterized PD 81,723, have been shown to enhance agonist binding and function at the A1 receptor. nih.govfrontiersin.org These PAMs typically act by slowing the dissociation rate of the agonist from the receptor. frontiersin.org The therapeutic potential of A1 PAMs has been explored for conditions like neuropathic pain, where they can enhance the effects of locally increased endogenous adenosine at sites of tissue injury. diva-portal.orgfrontiersin.org
Allosteric modulation is not limited to the A1 receptor. For the A2A receptor, amiloride (B1667095) and its analogs have been identified as allosteric inhibitors. mdpi.com Furthermore, allosteric enhancers for the A3 receptor are being investigated for their potential in treating conditions such as ischemia and cancer. nih.gov
Implications in Central Nervous System Disorders and Neurodegeneration
In the context of neurodegeneration, A2A receptor antagonists have shown promise. mdpi.com Parkinson's disease, for example, involves the degeneration of dopaminergic neurons, and A2A receptor antagonists are being explored as a non-dopaminergic therapy to manage motor symptoms and provide neuroprotection. mdpi.com These antagonists may work by attenuating synaptotoxicity in the early stages of the disease. mdpi.com
Furthermore, targeting adenosine receptors may have neuroprotective effects. A1 receptor activation tends to suppress neural activity, which can be protective against insults, while A2A receptor antagonists have also been shown to be neuroprotective in various models. nih.gov The development of prodrugs to enhance the CNS uptake of adenosine-related compounds is an active area of research to improve therapeutic outcomes for neurological disorders. nih.govnih.gov Histone deacetylase inhibitors, which can influence protein acetylation, are also being investigated for their neuroprotective properties in neurodegenerative diseases. nih.gov
Plant Biology and Cytokinin Research
Derivatives as Cytokinin Analogs
Cytokinins are a class of plant hormones that play a fundamental role in regulating cell division, growth, and differentiation. nih.gov Synthetic analogues of cytokinins, including derivatives of N6-substituted adenines, have been developed and studied for their biological activity. researchgate.net These synthetic compounds can mimic the effects of naturally occurring cytokinins and are valuable tools for research and potential agricultural applications.
The biological effects of cytokinins are mediated through their interaction with specific receptor proteins. nih.gov In the model plant Arabidopsis thaliana, the cytokinin signal is perceived by three homologous membrane receptors: AHK2, AHK3, and CRE1/AHK4. nih.gov The study of various N6-benzyladenine derivatives has revealed that substituents on the purine ring or the side chain can significantly influence their binding affinity and activation of these receptors. nih.gov For instance, the introduction of a halogen at the 2-position of the adenine (B156593) moiety can increase the ligand's activity, particularly towards the AHK3 receptor. nih.gov
The development of receptor-specific cytokinin analogs holds promise for targeted manipulation of plant growth and development. mdpi.com By designing ligands that preferentially activate or block specific receptor isoforms, it may be possible to achieve more precise control over desired physiological responses. nih.gov
Anti-Senescence Activity
One of the well-documented effects of cytokinins is their ability to delay leaf senescence, a process characterized by the breakdown of chlorophyll (B73375), degradation of chloroplasts, and a decline in photosynthetic activity. nih.gov Exogenous application of cytokinins can suppress these senescence-associated changes. nih.gov
Certain synthetic cytokinin derivatives have been shown to possess potent anti-senescence activity. nih.gov For example, aromatic cytokinin arabinosides have demonstrated high efficacy in maintaining chlorophyll content and the quantum yield of photosystem II in detached leaves. nih.gov The effectiveness of these compounds can vary between different plant species, suggesting species-specific differences in cytokinin perception or metabolism. nih.gov
The anti-senescence activity of cytokinins is linked to the regulation of gene expression. They can down-regulate senescence-associated genes (SAGs) and up-regulate genes involved in photosynthesis. nih.gov Interestingly, the anti-senescence effect of some cytokinin derivatives has been correlated with lower ethylene (B1197577) production, as ethylene is a hormone known to promote senescence. nih.gov This interplay between different plant hormones highlights the complexity of the regulatory networks controlling plant development and senescence. researchgate.netnih.gov
| Derivative Type | Key Finding | Implication |
|---|---|---|
| N6-benzyladenine derivatives | Substituents on the purine ring or side chain affect receptor binding and activation. nih.gov | Potential for creating receptor-specific cytokinin agonists and antagonists. nih.gov |
| Aromatic cytokinin arabinosides | Exhibit high anti-senescence activity by maintaining chlorophyll and photosynthetic efficiency. nih.gov | Useful for delaying leaf senescence and potentially improving crop yield. |
| 2-halogenated N6-benzyladenine | Increased activity towards the AHK3 receptor in Arabidopsis. nih.gov | Provides a tool for studying the specific functions of the AHK3 receptor. |
Interplay with Broader Metabolic Pathways
The biological effects of this compound are intrinsically linked to its interaction with fundamental metabolic pathways. As a prodrug of adenosine, its metabolic fate and subsequent influence on cellular processes are primarily dictated by its conversion to adenosine and the entry of this molecule into the purine metabolic network. This section explores the enzymatic transformation of this compound and the broader metabolic implications of the resulting adenosine.
Upon administration, the acetyl groups of this compound are susceptible to hydrolysis by various esterases present in plasma and tissues. This enzymatic deacetylation is a critical activation step, releasing the active compound, adenosine. Studies on analogous acetylated nucleosides have demonstrated that enzymes such as carboxylesterase and butyrylcholinesterase are capable of catalyzing this type of reaction nih.gov. The removal of the acetyl groups at the 2' and 3' positions of the ribose sugar moiety unmasks the hydroxyl groups, yielding adenosine.
Once formed, adenosine enters the intricate network of purine metabolism. This pathway is central to numerous cellular functions, including the synthesis of nucleic acids, energy transfer, and cellular signaling. The metabolic fate of adenosine is primarily governed by two key enzymes: adenosine kinase and adenosine deaminase wikipedia.org.
Adenosine Kinase: This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) wikipedia.org. This reaction is a critical step in the purine salvage pathway, allowing the cell to recycle purine bases for the synthesis of nucleotides. AMP can be further phosphorylated to adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell. By contributing to the cellular nucleotide pool, the metabolism of this compound-derived adenosine can influence processes that are highly dependent on energy status, such as cell growth, proliferation, and various anabolic pathways.
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine . Inosine can then be further metabolized to hypoxanthine, xanthine, and finally uric acid, which is excreted. This catabolic route represents a major pathway for the clearance of adenosine, thereby regulating its intracellular and extracellular concentrations. The activity of ADA is crucial in preventing the accumulation of adenosine to levels that could be toxic to the cell nih.gov. There are two main isoforms of ADA, ADA1 and ADA2, which differ in their location and substrate affinity nih.gov.
The balance between the activities of adenosine kinase and adenosine deaminase plays a significant role in determining the physiological effects of adenosine derived from this compound. The relative rates of these two enzymatic reactions can vary between different cell types and tissues, leading to diverse metabolic and signaling outcomes.
The interplay of this compound with broader metabolic pathways is summarized in the interactive table below, which details the key metabolic steps, the enzymes involved, and the resulting products and their significance.
| Step | Precursor | Enzyme | Product | Metabolic Pathway | Significance |
| 1 | This compound | Esterases (e.g., Carboxylesterase, Butyrylcholinesterase) | Adenosine | Prodrug Activation | Release of the active molecule. |
| 2 | Adenosine | Adenosine Kinase | Adenosine Monophosphate (AMP) | Purine Salvage Pathway | Replenishes the cellular nucleotide pool for energy production and nucleic acid synthesis. |
| 3 | Adenosine | Adenosine Deaminase (ADA) | Inosine | Purine Catabolism | Regulates adenosine levels and leads to the formation of uric acid for excretion. |
| 4 | Inosine | Purine Nucleoside Phosphorylase | Hypoxanthine | Purine Catabolism | Intermediate in the breakdown of purines. |
| 5 | Hypoxanthine | Xanthine Oxidase | Xanthine | Purine Catabolism | Further step in the degradation of purines. |
| 6 | Xanthine | Xanthine Oxidase | Uric Acid | Purine Catabolism | Final product of purine breakdown in humans, excreted in urine. |
Analytical Methodologies for Characterization and Quantitation
Spectroscopic Techniques in Structural Elucidation and Conformation Analysis
Spectroscopic methods are fundamental in confirming the molecular structure of 2',3'-Di-O-acetyladenosine, providing insights into its atomic connectivity and spatial arrangement.
In ¹H NMR, the protons of the acetyl groups typically appear as sharp singlets in the upfield region (around δ 2.0-2.2 ppm). The protons on the ribose ring (H-1', H-2', H-3', etc.) and the adenine (B156593) base (H-2 and H-8) resonate at characteristic chemical shifts, and their multiplicities (e.g., singlet, doublet, triplet) provide information about neighboring protons. researchgate.net For instance, the attachment of acetyl groups to the 2' and 3' positions causes a downfield shift for the H-2' and H-3' protons compared to the unmodified adenosine (B11128). semanticscholar.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the acetyl groups resonate significantly downfield (typically >160 ppm), while the methyl carbons appear upfield. The chemical shifts of the ribose carbons (C-1' to C-5') are also sensitive to the presence of the acetyl groups, aiding in their positional assignment. semanticscholar.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. ipb.pt
Table 1: Representative NMR Data for Acetylated Adenosine Derivatives Note: Data presented is for a related compound, N⁶,2',3',5'-tetra-O-acetyladenosine, to illustrate typical chemical shifts. The exact values for this compound may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.58 (s) | 152.9 |
| H-8 | 8.78 (s) | 142.9 |
| H-1' | 6.45 (d, J=5.5 Hz) | 86.8 |
| H-2' | 5.99 (t, J=5.5 Hz) | 72.8 |
| H-3' | 5.66 (t, J=5.5 Hz) | 70.5 |
| H-4' | 4.45 (m) | 80.8 |
| H-5'a, 5'b | 4.45 (m) | 63.3 |
| -NH₂ | - | 150.7 (C6), 155.8 (C4), 120.0 (C5) |
| Acetyl CH₃ | 2.08 (s), 2.11 (s), 2.15 (s), 2.64 (s) | 20.6, 20.7, 20.9, 25.4 |
| Acetyl C=O | - | 169.4, 169.6, 170.3, 169.1 |
Data adapted from studies on fully acetylated adenosine to demonstrate typical signal locations. researchgate.net
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. plos.org Techniques such as Electrospray Ionization (ESI) are commonly used for nucleoside derivatives, as they are soft ionization methods that typically produce an intact protonated molecule [M+H]⁺. plos.org
For this compound (C₁₄H₁₇N₅O₆), the expected exact mass of the neutral molecule is approximately 351.1179 g/mol . nih.gov In positive ion mode ESI-MS, a prominent peak would be observed at an m/z (mass-to-charge ratio) corresponding to [C₁₄H₁₇N₅O₆ + H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is used to further probe the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides evidence for the presence of the adenine base, the ribose sugar, and the acetyl groups. Common fragmentation pathways include the cleavage of the glycosidic bond, resulting in an ion corresponding to the protonated adenine base (m/z 136), and losses of the acetyl groups (as acetic acid or ketene). nih.gov
When incorporated into an oligonucleotide (RNA or DNA strand), this compound can influence the stability of the resulting duplex. UV-melting or thermal denaturation studies are employed to measure this effect. acs.org This technique involves monitoring the UV absorbance of an oligonucleotide duplex solution at 260 nm while slowly increasing the temperature. umich.edu
As the temperature rises, the duplex "melts" or dissociates into single strands, causing an increase in UV absorbance (a hyperchromic effect). The melting temperature (Tₘ) is defined as the temperature at which 50% of the duplex has dissociated. mdpi.com By comparing the Tₘ of an unmodified RNA duplex with one containing a 2'-O-acetyladenosine modification, the thermodynamic consequences of the acetylation can be quantified. Studies have shown that 2'-O-acetylation tends to destabilize an RNA duplex structure, resulting in a decrease in the Tₘ. acs.org This destabilization is often attributed to the disruption of the stabilizing hydrogen-bonding network in the duplex's minor groove. acs.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, purification, and quantitation of this compound from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of this compound. The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
For acetylated nucleosides, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. plos.org A common mobile phase consists of a gradient mixture of water (often with a modifier like acetic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. As this compound is more nonpolar than adenosine, it will be retained longer on a C18 column.
Detection is most commonly achieved using a UV detector, as the adenine base has a strong absorbance maximum around 260 nm. researchgate.net By comparing the retention time and UV spectrum of the sample to a known standard, the compound can be identified. Quantitative analysis is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the analysis of this compound, although it is generally less direct than HPLC due to the low volatility of nucleosides. To make the compound suitable for GC analysis, a chemical derivatization step is required to convert the polar hydroxyl and amine groups into more volatile, thermally stable functional groups. mdpi.com
A common derivatization method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens on the 5'-hydroxyl and the exocyclic amine of the adenine base with trimethylsilyl (B98337) (TMS) groups. nist.gov The resulting TMS-derivatized this compound is sufficiently volatile to be analyzed by GC.
In the GC system, the derivatized sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which serves as the detector. cmbr-journal.com The MS provides a mass spectrum for each eluting peak, allowing for positive identification based on the characteristic fragmentation pattern of the TMS-derivatized compound. mdpi.comnist.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for the qualitative analysis of this compound. libretexts.orgwisc.edu Its simplicity, speed, and low cost make it an indispensable tool for monitoring the progress of synthesis reactions, assessing the purity of the final product, and optimizing conditions for larger-scale purification by column chromatography. libretexts.orgchemistryhall.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. wisc.edu For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on an inert support such as a glass plate or aluminum sheet. wisc.eduumass.edu Silica gel is a highly polar adsorbent, and the separation is governed by the polarity of the analyte relative to the mobile phase. umass.edu
A small spot of the sample solution is applied near the bottom of the TLC plate, which is then placed vertically in a sealed chamber containing a solvent mixture (the mobile phase or eluent). wisc.eduorgchemboulder.com The eluent travels up the plate via capillary action, and as it passes over the sample spot, it carries the compound upwards. wisc.edu The distance the compound travels depends on the balance of its interactions with the polar stationary phase and the mobile phase. umass.edu Since this compound is less polar than its parent compound, adenosine, due to the masking of two hydroxyl groups by acetyl groups, it will travel further up the plate in a given solvent system.
The position of the compound is characterized by its Retention Factor (Rf), which is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.orgkhanacademy.org An optimal Rf value for good separation is typically between 0.3 and 0.7. umass.eduualberta.ca The Rf value is highly dependent on the composition of the mobile phase. For a compound like this compound, a common mobile phase would consist of a mixture of a moderately polar solvent and a less polar solvent, such as dichloromethane (B109758)/methanol or ethyl acetate/hexane. The polarity of the eluent, and thus the Rf value, can be finely tuned by adjusting the ratio of these solvents. chemistryhall.comumass.edu
After development, the plate is dried, and the spots are visualized. As this compound contains a purine (B94841) chromophore, it can be easily visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a plate containing a fluorescent indicator. libretexts.orgictsl.net
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on glass or aluminum support |
| Mobile Phase (Eluent) | A mixture of a moderately polar and a non-polar solvent (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane). The ratio is adjusted to achieve optimal Rf. For instance, a 95:5 (v/v) mixture of dichloromethane and methanol is a common starting point for nucleoside derivatives. |
| Sample Preparation | The compound is dissolved in a small amount of a volatile solvent (e.g., dichloromethane or methanol) before spotting. |
| Visualization | Ultraviolet (UV) light at 254 nm. The compound absorbs UV light and appears as a dark spot against the green fluorescent background of the plate. |
| Quantitation (Rf) | Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). libretexts.org The value is characteristic for a given set of conditions but should be compared with a standard run on the same plate for confirmation. |
Biochemical and Enzymatic Assays
While this compound is often utilized as a protected intermediate in chemical synthesis, the interactions of acetylated nucleosides with biological systems are also of significant interest. Biochemical and enzymatic assays are employed to understand how such modifications affect substrate recognition, binding, and catalytic turnover by various enzymes.
Studies on related acetylated adenosine derivatives provide insight into the potential enzymatic processing of this compound. For example, enzymes involved in nucleoside metabolism have been shown to act on acetylated substrates. In one study, a combination of nucleoside phosphorylase and alkaline phosphatase was used for the enzymatic transformation of N⁶-alkyladenosine derivatives that were also acetylated on the ribose moiety. researchgate.net This demonstrates that enzymes can be used to modify or deprotect such compounds, often with high regioselectivity.
The specificity of enzymes is a critical factor. Assays with Adenosine deaminase (ADA), which catalyzes the deamination of adenosine to inosine (B1671953), have shown that the enzyme is unable to convert 5'-O-acetyladenosine. researchgate.net This highlights the crucial role of the 5'-hydroxy group for the activity of this particular enzyme and suggests that modifications at different positions on the ribose sugar can have profoundly different impacts on enzyme-substrate interactions. researchgate.net Although this finding does not directly involve this compound, it underscores the principle that acetyl groups can serve to block or direct enzymatic activity based on their position. The transient formation of 2',3'-di-O-acetylinosine has also been observed during the deacetylation of related compounds, indicating that di-acetylated ribose structures can exist as intermediates in enzymatic or quasi-enzymatic reaction pathways. researchgate.net
These assays are crucial for determining the biological potential of modified nucleosides and for developing biocatalytic methods for their synthesis and transformation.
| Enzyme/System | Substrate(s) Studied | Assay Principle | Key Finding |
|---|---|---|---|
| Nucleoside Phosphorylase & Alkaline Phosphatase | N⁶-alkyl-2',3',5'-tri-O-acetyladenosine derivatives | Enzymatic transformation to produce cytokinin nucleosides. researchgate.net | Demonstrates that acetylated nucleosides can serve as substrates for enzymatic conversions, particularly for deprotection and modification. researchgate.net |
| Adenosine Deaminase (ADA) | 5'-O-acetyladenosine | Measurement of deamination activity by monitoring the conversion of the adenosine derivative to its corresponding inosine derivative. researchgate.net | The enzyme was unable to convert the 5'-O-acetylated substrate, indicating a strict requirement for a free 5'-hydroxyl group for ADA activity. researchgate.net |
Future Directions and Emerging Research Avenues
Advanced Prodrug Strategies and Targeted Delivery Systems
The acetyl groups on 2',3'-Di-O-acetyladenosine inherently serve as a prodrug moiety, enhancing its lipophilicity and potential for improved transport across cell membranes compared to its parent compound, adenosine (B11128). Future research is poised to build upon this foundation by developing more sophisticated prodrugs and targeted delivery systems to maximize therapeutic efficacy and minimize off-target effects.
Advanced prodrug strategies, such as the ProTide technology, represent a promising avenue. This approach involves masking the nucleoside monophosphate with a protecting group that is cleaved intracellularly to release the active metabolite. nih.govnih.gov Applying this strategy to adenosine derivatives could bypass the often inefficient initial phosphorylation step, a common hurdle in the activation of nucleoside analogs. nih.govnih.gov
Furthermore, the encapsulation of this compound within novel drug delivery systems is a critical area of future investigation. wikipedia.org These systems are designed to deliver therapeutic agents to specific sites within the body, thereby increasing drug concentration at the diseased tissue while reducing systemic exposure. wikipedia.orgnih.gov The development of such systems could significantly enhance the therapeutic window for adenosine-based drugs, which are often limited by the short half-life and systemic side effects of adenosine itself. ucla.edu
| Delivery System | Description | Potential Advantage for this compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of one or more lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. nih.gov | Can improve solubility, stability, and control the release profile of the compound. |
| Polymeric Micelles | Amphiphilic block copolymers that self-assemble in aqueous solution to form a core-shell structure, capable of carrying poorly soluble drugs. wikipedia.org | Enhances bioavailability and allows for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect. wikipedia.org |
| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. Can be made from various materials, including biodegradable polymers like PLA and PLGA. ucla.edu | Offers tunable release profiles and the potential for surface functionalization for active targeting to specific cell types. ucla.edu |
| Dendrimers | Highly branched, spherical polymers with a well-defined structure that can carry drug molecules in their interior or on their surface. wikipedia.orgnih.gov | Provides precise control over size and drug loading, with a multivalent surface for attaching targeting ligands. |
Exploration of Novel Biological Activities
While the primary biological activities of adenosine are well-documented, the specific profile of this compound and its derivatives remains an area ripe for exploration. Future research will likely focus on screening this compound and its analogs for novel therapeutic properties beyond the known effects of adenosine.
Given that related acetylated adenosine compounds, like 2',3',5'-Tri-O-acetyladenosine, have shown potential as smooth muscle vasodilators and inhibitors of cancer cell proliferation, a systematic investigation into similar activities for this compound is warranted. smolecule.com Moreover, the structural similarity to nucleosides used in antiviral therapies suggests that its potential in this area should also be evaluated. smolecule.com
Research into N6-substituted adenosine derivatives has revealed potent anticancer and cytokinin (plant hormone) activities. researchgate.net This opens a promising avenue for synthesizing novel N6-alkylated derivatives of this compound to explore their potential as selective anticancer agents. researchgate.net Additionally, screening against a wider array of biological targets, including different adenosine receptor subtypes (A1, A2A, A2B, A3) and enzymes involved in purine (B94841) metabolism, could uncover previously unknown pharmacological effects. nih.govresearchgate.net
| Therapeutic Area | Rationale/Research Direction |
|---|---|
| Oncology | Investigate antiproliferative effects on various cancer cell lines, potentially through N6-substitution to enhance activity. researchgate.netresearchgate.net |
| Cardiovascular Disease | Evaluate vasodilatory properties and effects on cardiac function, building on the known activities of adenosine. smolecule.com |
| Immunology/Inflammation | Assess anti-inflammatory and immunomodulatory effects by studying interactions with immune cells and inflammatory pathways. mdpi.commdpi.com |
| Virology | Screen for inhibitory activity against a range of viruses, given its nature as a nucleoside analog. smolecule.com |
Structural Biology and Computational Studies of Receptor Interactions
A fundamental understanding of how this compound and its active metabolites interact with their biological targets at a molecular level is crucial for rational drug design. Future research in this area will heavily rely on the integration of structural biology and computational modeling.
Techniques such as cryo-electron microscopy (cryo-EM) have become powerful tools for determining the high-resolution structures of G protein-coupled receptors (GPCRs), including adenosine receptors, in complex with their ligands. nih.gov Obtaining such structures for this compound or its de-acetylated form bound to various adenosine receptor subtypes would provide invaluable insights into the specific molecular interactions that govern binding affinity and selectivity. nih.gov
Computational approaches, including molecular docking and molecular dynamics simulations, will play a key role in predicting and analyzing these interactions. nih.govnih.gov These studies can elucidate the binding modes of ligands within the receptor's hydrophobic pocket and identify key interactions like hydrogen bonds and π-π stacking. nih.govnih.govirb.hr This knowledge is essential for the structure-based design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Development of Enhanced Analytical Techniques
The advancement of research on this compound is contingent upon the availability of robust and sensitive analytical methods for its detection and quantification. Future efforts will focus on developing and refining techniques to accurately measure the compound and its metabolites in complex biological samples.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as ESI-MS, is a powerful tool for identifying and quantifying drug metabolites. bohrium.com The development of high-throughput and ultra-sensitive LC-MS/MS methods will be essential for detailed pharmacokinetic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of this compound.
Furthermore, there is a need for advanced analytical tools to probe the compound's mechanism of action at a cellular level. This could involve the development of novel chemical probes or labeled analogs of this compound that would allow for visualization of its subcellular localization and interaction with target proteins using advanced imaging techniques.
Applications in Medicinal Chemistry and Biotechnology
Beyond its potential as a direct therapeutic agent, this compound serves as a valuable and versatile intermediate in medicinal chemistry and a useful tool in biotechnology.
In medicinal chemistry, the acetyl groups can be used as protecting groups, allowing for regioselective modifications at other positions of the adenosine molecule, such as the N6 position. researchgate.net This makes it a convenient substrate for the synthesis of libraries of novel adenosine derivatives, which can then be screened for a wide range of biological activities. smolecule.comresearchgate.net This synthetic versatility positions it as a key building block for the discovery of new lead compounds. smolecule.comnmpharmtech.com
In the field of biotechnology, modified nucleosides are fundamental components of therapeutic oligonucleotides and diagnostic probes. The ability to chemically modify this compound and then incorporate it into nucleic acid chains could lead to the development of novel aptamers or siRNAs with enhanced stability, binding affinity, or cellular uptake. Its role as a precursor for various nucleotide analogs also makes it a valuable compound for biochemical research into nucleoside metabolism and signaling pathways. nmpharmtech.com
Q & A
Q. What are the optimal reaction conditions for synthesizing 2',3'-Di-O-acetyladenosine, and how do purification methods impact yield?
The synthesis typically involves acetylation of adenosine using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in acetonitrile. After quenching with methanol, the crude product is purified via silica gel column chromatography with dichloromethane/hexane-ether mixtures to isolate the compound in high yield (94%) . Yield optimization requires careful control of stoichiometry and reaction time to minimize side products.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying acetyl group positions. For example, -NMR peaks at δ 2.05–2.15 ppm confirm acetyl protons, while -NMR distinguishes 2' and 3' carbons. Mass spectrometry (MS) with a molecular ion peak at m/z 351.31 (M+H) validates the molecular formula (CHNO) . Thin-layer chromatography (TLC) on silica gel with UV detection further ensures purity .
Q. What are the stability considerations for storing this compound?
The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Storage recommendations include desiccated environments at -20°C in inert atmospheres (e.g., argon) to prevent degradation. Long-term stability studies suggest minimal decomposition over six months when stored in amber vials .
Q. Why is this compound used as a precursor in nucleotide chemistry?
The acetyl groups protect the 2' and 3' hydroxyl positions during phosphorylation, preventing unwanted esterification at these sites. This selectivity enables targeted synthesis of 5'-phosphates or 2',3'-cyclic phosphates, critical for studying ribozyme mechanisms or antiviral analogs .
Q. How does this compound compare to its 3',5'-diacetyl counterpart in reactivity?
The 2',3'-diacetyl derivative lacks a free 5'-OH group, limiting its utility in 5'-end modifications. In contrast, 3',5'-di-O-acetyladenosine is preferred for 2'-phosphorylation in oligonucleotide synthesis, as demonstrated by Todd et al. using dibenzylphosphochloridate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in molecular weight (e.g., 351.31 vs. 351.315 g/mol) may arise from isotopic variations or instrument calibration. Cross-referencing multiple sources (e.g., NIST Standard Reference Database and synthetic protocols ) and using high-resolution mass spectrometry (HRMS) can validate data. For NMR, deuterated solvents and internal standards (e.g., TMS) improve reproducibility .
Q. What strategies prevent phosphate migration during phosphorylation of this compound?
Phosphate migration is minimized by using sterically hindered reagents (e.g., dibenzylphosphochloridate) in anhydrous pyridine. Todd et al. demonstrated that acetylating the 3' and 5' positions (instead of 2',3') directs phosphorylation exclusively to the 2'-OH, avoiding isomerization . Kinetic studies under controlled pH (<6) further suppress migration .
Q. How can isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) of this compound enhance mechanistic studies?
Isotopic labeling at the acetyl groups or ribose ring enables tracking of reaction pathways via isotopic scrambling in NMR or MS. For example, deuterated acetic anhydride (-AcO) synthesizes -labeled derivatives, which are used to study enzymatic deacetylation kinetics .
Q. What computational methods support the design of this compound derivatives for antiviral research?
Density Functional Theory (DFT) calculations predict acetyl group lability under physiological conditions. Molecular docking simulations with viral polymerases (e.g., SARS-CoV-2 RdRp) identify modifications that enhance binding affinity while maintaining metabolic stability .
Q. How should researchers address variability in biological activity data for this compound analogs?
Statistical tools like ANOVA or principal component analysis (PCA) can identify confounding factors (e.g., solvent polarity, cell line variability). Replicating experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and reporting confidence intervals improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
